molecular formula C4H3N5O3 B14010839 3-Hydroxy-8-azaxanthine CAS No. 42028-33-1

3-Hydroxy-8-azaxanthine

Cat. No.: B14010839
CAS No.: 42028-33-1
M. Wt: 169.10 g/mol
InChI Key: CDDIMGICOMBXAX-UHFFFAOYSA-N
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Description

3-Hydroxy-8-azaxanthine is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. The compound has a molecular formula of C4H3N5O3 and a molecular weight of 169.0983 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants.

Chemical Reactions Analysis

3-Hydroxy-8-azaxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze two steps in the degradation of uric acid: the oxidation of uric acid to 5-hydroxyisourate and the stereoselective decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . Common reagents used in these reactions include oxidizing agents and decarboxylation catalysts. The major products formed from these reactions are intermediates in the degradation pathway of uric acid .

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-azaxanthine involves its role as a bifunctional protein in the degradation of uric acid. It catalyzes the oxidation of uric acid to 5-hydroxyisourate and the decarboxylation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole . The molecular targets include uric acid and its degradation intermediates. The pathways involved are part of the uric acid degradation pathway, which is crucial for maintaining uric acid levels in the body .

Properties

CAS No.

42028-33-1

Molecular Formula

C4H3N5O3

Molecular Weight

169.10 g/mol

IUPAC Name

4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8)

InChI Key

CDDIMGICOMBXAX-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1N(C(=O)NC2=O)O

Origin of Product

United States

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